1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone

Vue d'ensemble

Description

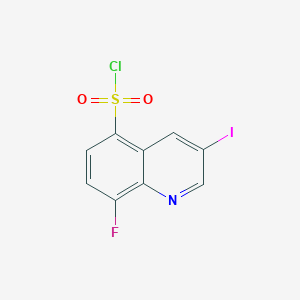

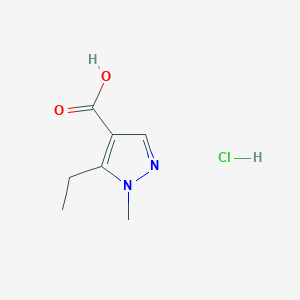

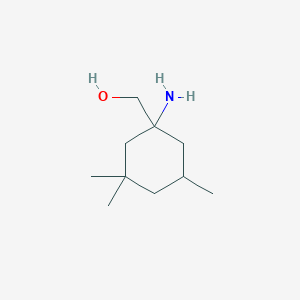

“1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-(4-Aminophenyl)ethanone oxime was prepared by a method reported earlier. The solution of 2-hydroxy-3-methoxy benzaldehyde was slowly added to the solution of 4-amino-acetophenone oxime in ethanol. The mixture was stirred at 328 K for 15 hours, cooled to room temperature, and filtered. The product was dried under vacuum to obtain a red solid .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO2/c1-5-8(12)4-3-7(6(2)11)9(5)10/h3-4,12H,10H2,1-2H3 . This indicates that the compound contains nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis

“1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone” is a solid at room temperature . It has a molecular weight of 165.19 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis and Characterization

- A study explored the synthesis and characterization of novel Schiff base ligands derived from reactions involving compounds with structural similarities to 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone. These ligands, upon complexation with metals like Cu(II), Fe(II), and Pd(II), exhibited potential for DNA binding and drug candidacy due to their molecular structures and interactions with biological molecules (Kurt et al., 2020).

Biochemical Applications

- In biochemical applications, the derivative of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone was investigated for its role in the enzymatic conversion to pharmacologically active compounds. This includes the biocatalytic process for producing (S)-phenylephrine, a well-known adrenergic receptor agonist, highlighting the compound's utility in medicinal chemistry and drug synthesis processes (林瑋德, 2010).

Material Science and Sensing Applications

- A BODIPY-based study demonstrated the use of a compound structurally related to 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone as a core for developing highly selective and sensitive fluorescent probes. These probes were effective in detecting sulfhydryl compounds (H2S) in biological systems, indicating their potential in environmental monitoring and biochemical sensing applications (Fang et al., 2019).

Antimicrobial Studies

- Another research focused on molecular docking and ADMET studies to evaluate the antimicrobial properties of Ethanone, a compound similar to 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone. This study highlighted the compound's binding efficacy with proteins in Staphylococcus aureus, showcasing its potential as an antimicrobial agent (Sri Satya et al., 2022).

Organic Synthesis

- Research on microwave-assisted synthesis provides insights into the environmentally benign methodologies for the synthesis of mono- and disubstituted Mannich bases of 4-hydroxyacetophenone derivatives. These methodologies offer novel alternatives for the synthesis of compounds with functionalities similar to 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone, which could have applications in developing pharmacologically active molecules (Aljohani et al., 2019).

Propriétés

IUPAC Name |

1-(2-amino-4-hydroxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-8(12)4-3-7(6(2)11)9(5)10/h3-4,12H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTQXVPJLCQUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1525491.png)

![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1525492.png)

![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)

![2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525498.png)

![N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B1525500.png)

![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B1525505.png)